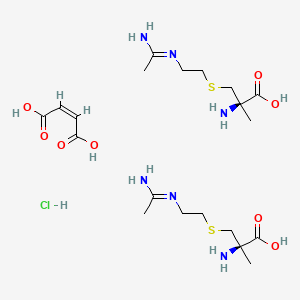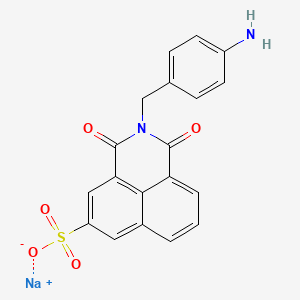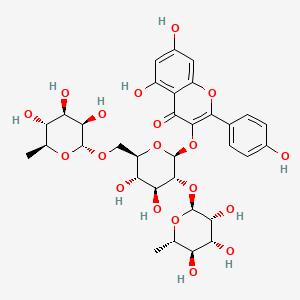
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
Descripción general
Descripción
The compound “2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid” is a bio-active chemical. It is related to a derivative of 3- (6, 7-bis (2-methoxyethoxy) -quinazoline-4-amido) phenyl-1H-triazole . This compound can be used as a tumor cell inhibitor and used for preparing a pharmaceutical composition for treating diseases related to abnormal proliferation of tumor cells .
Synthesis Analysis
The synthesis of similar compounds involves the use of organic or inorganic bases such as pyridine, dimethylaminopyridine, or triethylamine . The dehydration step in the synthesis is carried out in the presence of thionyl chloride, phosphorous oxy chloride, propionic anhydride, or acetic anhydride .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . The molecular weight of the compound is 427.45.Aplicaciones Científicas De Investigación
Conducting Polymers
CP-457493 could potentially be used in the field of conducting polymers . Conducting polymers have received much attention due to their electrical and electrochemical properties similar to traditional semiconductors and metals. They possess excellent characteristics such as mild synthesis and processing conditions, chemical and structural diversity, tunable conductivity, and structural flexibility .
Electrospun Conducting Polymers
Another potential application of CP-457493 is in the field of electrospun conducting polymers . Coating of electrospun nanofibers of commodity polymers with CPs has become a highly active area of research due to potential applications in smart textiles, energy storage, and sensors .
Cancer Therapeutics
Erlotinib metabolite M6, one of the names for CP-457493, has been studied for its potential use in cancer therapeutics . In a study, it was found that erlotinib levels were significantly lower in pancreatic ductal adenocarcinoma (PDAC) compared with healthy tissue . The survival of long-term–treated mice did not correlate with overall levels of erlotinib or with overall histologic tumor grade but did correlate both with the percentage of atypical glands in the cancer and the level of erlotinib in those atypical glands .
Drug Design and Synthesis
Erlotinib-based IDO1 inhibitors have been designed by combining erlotinib with phenyl or benzyl azide . Indoleamine 2,3-dioxygenase-1 (IDO1) is a rate-limiting tryptophan catabolic enzyme that is activated in many human cancers. In this study, most of the erlotinib-based 1,2,3-triazole compounds were capable of suppressing IDO1 activities in vitro experiments .
Quinazoline Derivatives
CP-457493, as a quinazoline derivative, has potential applications in various fields due to the significant biological activities of quinazoline derivatives . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Antibacterial Agents
Quinazoline derivatives, including CP-457493, have been studied for their potential as antibacterial agents . Due to the appearance of drug resistance bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria stain .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNJRWSAMNEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid | |
CAS RN |
882420-21-5 | |
| Record name | CP-457493 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-457493 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0JH558S7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)


